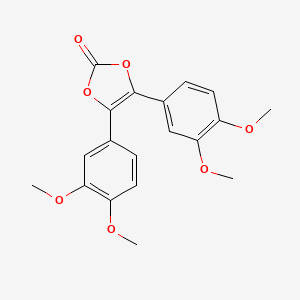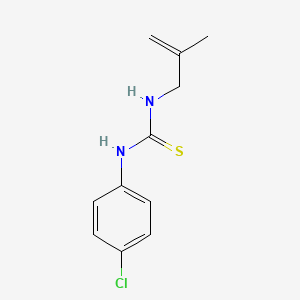![molecular formula C24H33N3O7S2 B11484436 4-methoxy-2,3,6-trimethyl-N-[4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B11484436.png)
4-methoxy-2,3,6-trimethyl-N-[4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHOXY-2,3,6-TRIMETHYL-N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzene ring substituted with methoxy, trimethyl, and sulfonamide groups, as well as morpholine moieties, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-2,3,6-TRIMETHYL-N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE involves multiple steps, starting with the preparation of the benzene ring with methoxy and trimethyl substitutions. The sulfonamide group is introduced through sulfonation reactions, and the morpholine moieties are added via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process includes rigorous purification steps, such as recrystallization and chromatography, to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-2,3,6-TRIMETHYL-N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy and trimethyl groups can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to amine derivatives.
Substitution: The morpholine moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted benzene rings with different functional groups.
Scientific Research Applications
4-METHOXY-2,3,6-TRIMETHYL-N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-METHOXY-2,3,6-TRIMETHYL-N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-METHOXY-2,3,6-TRIMETHYL-BENZALDEHYDE
- 4-METHOXY-2,3,6-TRIMETHYL-BENZENESULFONAMIDE
Uniqueness
Compared to similar compounds, 4-METHOXY-2,3,6-TRIMETHYL-N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its morpholine moieties and sulfonamide group make it particularly interesting for medicinal chemistry and material science applications.
Properties
Molecular Formula |
C24H33N3O7S2 |
|---|---|
Molecular Weight |
539.7 g/mol |
IUPAC Name |
4-methoxy-2,3,6-trimethyl-N-(4-morpholin-4-yl-3-morpholin-4-ylsulfonylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C24H33N3O7S2/c1-17-15-22(32-4)18(2)19(3)24(17)35(28,29)25-20-5-6-21(26-7-11-33-12-8-26)23(16-20)36(30,31)27-9-13-34-14-10-27/h5-6,15-16,25H,7-14H2,1-4H3 |
InChI Key |
ZSRBBPPIVBLGMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC2=CC(=C(C=C2)N3CCOCC3)S(=O)(=O)N4CCOCC4)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Hydrazinecarbonyl)methyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide](/img/structure/B11484356.png)
![4-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-1-methylquinolin-2(1H)-one](/img/structure/B11484364.png)
![N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]biphenyl-2-carboxamide](/img/structure/B11484372.png)
![4-({[5-(3-bromophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinolin-2(1H)-one](/img/structure/B11484373.png)
![2-(4-methoxyphenyl)-N-[2-(morpholin-4-yl)-2-oxo-1-(phenylsulfonyl)ethyl]acetamide](/img/structure/B11484379.png)
![2-(11-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzoic acid](/img/structure/B11484386.png)
![1-(methylsulfonyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B11484398.png)
![Methyl 4-[(2-methoxyphenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B11484402.png)
![2-amino-4-(4-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11484411.png)
![6-(4-fluorophenyl)-1-(furan-2-ylmethyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11484416.png)

![1-benzyl-2-(4-bromophenyl)-5,7-dimethyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11484426.png)
![2-[(2,3-Dimethylquinoxalin-6-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B11484427.png)

